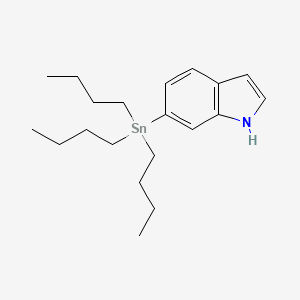

6-(Tributylstannyl)-1H-indole

Übersicht

Beschreibung

Tributylstannyl compounds are a class of organotin compounds which contain the (C4H9)3Sn group . They have three butyl groups covalently bonded to a tin (IV) atom . The general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .

Molecular Structure Analysis

The molecular structure of tributylstannyl compounds typically involves three butyl groups covalently bonded to a tin (IV) atom . The specific molecular structure of “6-(Tributylstannyl)-1H-indole” is not available in the sources I found.Chemical Reactions Analysis

Tributylstannyl compounds are often used in Stille cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis

Tributylstannyl compounds typically have low water solubility and high fat solubility . They tend to absorb more readily to organic matter in soils or sediment .Wissenschaftliche Forschungsanwendungen

- 6-(Tributylstannyl)-1H-indole serves as a ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with a wide range of metal ions makes it valuable in catalytic processes. Researchers explore its use in cross-coupling reactions, C-H activation, and other transformations .

Catalysis

Safety and Hazards

Wirkmechanismus

Target of Action

Organotin compounds like tributyltin (tbt) have been studied extensively and are known to interact with a variety of biological targets . They are often used as biocides and antifouling agents, indicating their broad-spectrum activity against various organisms .

Mode of Action

Organotin compounds such as tbt are known to interact with their targets in a non-systemic, phytotoxic manner, acting as metabolic inhibitors . They bind to proteins and enzymes, disrupting normal cellular functions .

Biochemical Pathways

Organotin compounds are known to interfere with various biochemical processes, including those involved in growth, reproduction, and other physiological processes .

Pharmacokinetics

Organotin compounds like tbt are known to have low water solubility and high fat solubility, which can influence their bioavailability and distribution within the body . They are also known to adhere to bed sediments in aquatic environments, which can affect their persistence and bioaccumulation .

Result of Action

Organotin compounds like tbt are known to have toxic effects on non-target organisms, leading to biomagnification or bioaccumulation within these organisms . They can have extreme effects on the reproductive systems, central nervous systems, and endocrine systems of organisms such as molluscs, oysters, and dolphins .

Action Environment

The action, efficacy, and stability of 6-(Tributylstannyl)-1H-indole can be influenced by various environmental factors. For instance, the adsorption of organotin compounds like TBT to sediments is known to be reversible and dependent on the pH level in the body of water . Furthermore, TBT has a half-life of one or two weeks in marine water, but when it accumulates in sediments, its half-life is about 2 years .

Eigenschaften

IUPAC Name |

tributyl(1H-indol-6-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1,3-6,9H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKSHVIAGDAISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586035 | |

| Record name | 6-(Tributylstannyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tributylstannyl)-1H-indole | |

CAS RN |

949595-46-4 | |

| Record name | 6-(Tributylstannyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.